6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure with an indole moiety and a chlorine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Quinazolinone Core Construction: The quinazolinone core can be constructed by reacting anthranilic acid with isothiocyanates under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium thiolate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate.
Quinazolinone Derivatives: Compounds such as 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile.
Uniqueness
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combined indole and quinazolinone structures, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C18H14ClN3OS |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
GOPMUSWHIVWLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |
Origin of Product |
United States |
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